molecular formula C21H27N3O5S2 B3012355 N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 872975-93-4

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No. B3012355
CAS RN: 872975-93-4
M. Wt: 465.58
InChI Key: CYGCRBZPDAGJNB-UHFFFAOYSA-N
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Description

The compound N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a chemical entity that appears to be derived from oxalamide chemistry. Oxalamides are a class of compounds known for their diverse range of applications, including their use in medicinal chemistry and material science. The specific structure of this compound suggests it contains an oxalamide moiety linked to a 1,3-oxazinan ring and substituted with mesitylsulfonyl and thiophenyl groups.

Synthesis Analysis

The synthesis of related oxalamide compounds has been reported using a novel one-pot synthetic approach. This method involves the classical Meinwald rearrangement and a new rearrangement sequence, which is applicable to the synthesis of N-(2-carboxyphenyl)aryloxalmonoamides from (3-(2-nitrophenyl)oxiran-2-yl)(aryl)methanones . Although the exact synthesis of the compound is not detailed, it is likely that similar synthetic strategies could be employed, utilizing the appropriate starting materials and conditions to introduce the mesitylsulfonyl and thiophen-2-ylmethyl groups.

Molecular Structure Analysis

The molecular structure of the compound would include an oxalamide core, which is a feature known for its hydrogen bonding capabilities and rigidity. The presence of a 1,3-oxazinan ring suggests a cyclic structure that could impart additional stereochemical properties to the molecule. The mesitylsulfonyl and thiophen-2-ylmethyl substituents would add steric bulk and potentially influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules.

Chemical Reactions Analysis

While the specific chemical reactions of N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide are not provided, oxalamides in general can participate in a variety of chemical reactions. These can include further functionalization of the oxalamide nitrogen atoms, reactions at the oxazinan ring, and transformations involving the sulfonyl and thiophenyl groups. The reactivity would be influenced by the electronic effects of the substituents and the overall molecular conformation.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The oxalamide moiety is known to confer solid-state stability and crystallinity due to its propensity for hydrogen bonding. The cyclic oxazinan ring could affect the compound's boiling and melting points, as well as its solubility in various solvents. The bulky mesitylsulfonyl group might reduce the compound's solubility in polar solvents, while the thiophen-2-ylmethyl group could contribute to the compound's UV-Vis absorption properties due to its conjugated system.

properties

IUPAC Name

N'-(thiophen-2-ylmethyl)-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5S2/c1-14-10-15(2)19(16(3)11-14)31(27,28)24-7-5-8-29-18(24)13-23-21(26)20(25)22-12-17-6-4-9-30-17/h4,6,9-11,18H,5,7-8,12-13H2,1-3H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGCRBZPDAGJNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide

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